
N-(4-bromo-3-methylphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as BRD0705, is a small molecule inhibitor that has been synthesized for its potential use in scientific research. This compound has been shown to have a high affinity for a specific protein target, making it a promising tool for studying the mechanism of action of this protein and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research into nicotinamide derivatives, including compounds structurally related to N-(4-bromo-3-methylphenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, has explored their potential antimicrobial properties. For instance, studies on 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole have demonstrated significant antimicrobial activity against various bacterial and fungal species. These compounds, prepared from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, have shown efficacy comparable to standard drugs in vitro, indicating their potential as antimicrobial agents (Patel & Shaikh, 2010).
Cancer Research
Nicotinamide derivatives have been implicated in cancer research, particularly in understanding the mechanisms of tumorigenesis and potential therapeutic targets. For example, Nicotinamide N-methyltransferase (NNMT) overexpression in various human cancers has been studied for its role in altering the epigenetic state of cancer cells. This includes impairing methylation potential and contributing to tumorigenesis through metabolic disruptions. Such insights point to NNMT as a potential target for cancer therapy, highlighting the relevance of nicotinamide derivatives in oncological research (Ulanovskaya, Zuhl, & Cravatt, 2013).
Metabolic Disorders
The role of nicotinamide derivatives extends to the study of metabolic disorders, including obesity and type-2 diabetes. Investigations into NNMT inhibitors, such as JBSNF-000088, reveal their potential in driving insulin sensitization, glucose modulation, and body weight reduction in animal models. These findings underscore the therapeutic potential of targeting NNMT with nicotinamide derivatives for treating metabolic diseases (Kannt et al., 2018).
Corrosion Inhibition
Nicotinamide derivatives also find application in the field of corrosion inhibition. Studies on their effects on mild steel in hydrochloric acid solutions indicate that these compounds can act as effective corrosion inhibitors. They behave as mixed-type inhibitors, affecting both anodic and cathodic processes, and their adsorption behavior has been well-characterized, providing insights into their protective mechanisms on metal surfaces (Chakravarthy, Mohana, & Kumar, 2014).
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-11-8-13(3-4-15(11)18)20-17(21)12-2-5-16(19-9-12)23-14-6-7-22-10-14/h2-5,8-9,14H,6-7,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQDXJBCLNNZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


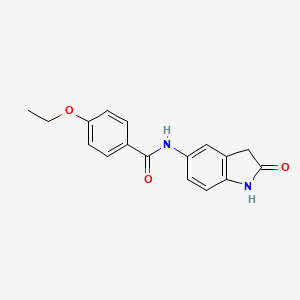
![1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2888801.png)
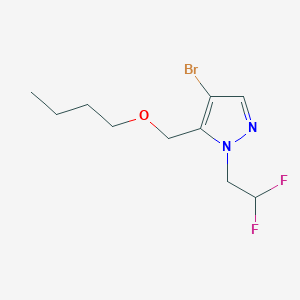
![2-(2-(2-bromophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2888804.png)
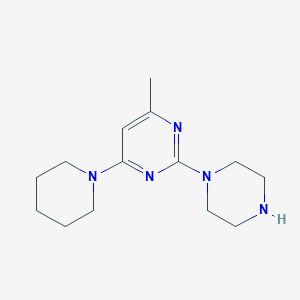
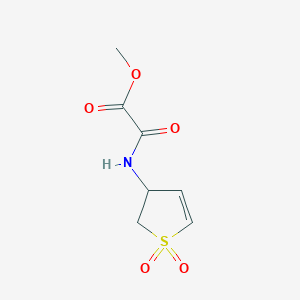
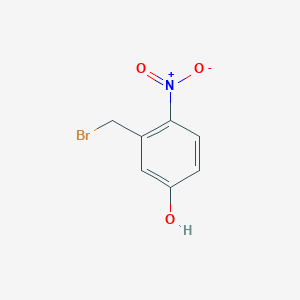
![2-(Benzo[d]thiazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2888810.png)
![[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B2888811.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B2888812.png)
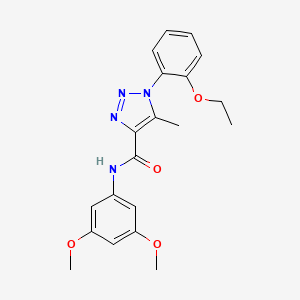
![2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine](/img/structure/B2888814.png)
